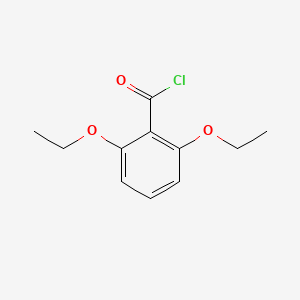

2,6-Diethoxybenzoyl chloride

Description

2,6-Dimethoxybenzoyl chloride (CAS: 1989-53-3) is an aromatic acyl chloride derivative characterized by two methoxy (-OCH₃) groups at the 2- and 6-positions of the benzene ring. Its molecular formula is C₉H₉ClO₃, with an average molecular weight of 200.62 g/mol and a monoisotopic mass of 200.024022 g/mol . The compound is typically synthesized via the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride or other acylating agents. Key physical properties include a melting point of 64–66°C and a purity of ≥98% (GC) .

Properties

CAS No. |

480439-42-7 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2,6-diethoxybenzoyl chloride |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |

InChI Key |

NLXSVMOYPZOZPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethoxybenzoyl chloride can be synthesized through the reaction of 2,6-diethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows: [ \text{C11H14O4} + \text{SOCl2} \rightarrow \text{C11H13ClO3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 2,6-diethoxybenzoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,6-Diethoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, 2,6-diethoxybenzoyl chloride can hydrolyze to form 2,6-diethoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 2,6-diethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like pyridine.

Hydrolysis: Water or aqueous sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2,6-Diethoxybenzoic acid.

Reduction: 2,6-Diethoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 2,6-Diethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 2,6-diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the structure of active pharmaceutical ingredients to enhance their efficacy or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Groups

The substituents on the benzoyl chloride scaffold significantly influence reactivity, stability, and applications. Below is a comparative analysis with 2,6-dichlorobenzoyl chloride (CAS: 4659-45-4), a structurally analogous compound with chlorine substituents instead of methoxy groups.

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Electronic Effects : Methoxy groups are electron-donating via resonance, reducing electrophilicity at the carbonyl carbon compared to electron-withdrawing chloro groups. This makes 2,6-dichlorobenzoyl chloride more reactive in nucleophilic acyl substitution reactions .

- Hydrolytic Stability : The electron-withdrawing nature of chloro substituents may enhance resistance to hydrolysis, whereas 2,6-dimethoxybenzoyl chloride requires stringent anhydrous handling .

- Synthetic Utility : 2,6-Dimethoxybenzoyl chloride is favored in fine chemical synthesis (e.g., amide couplings in drug discovery), while 2,6-dichlorobenzoyl chloride is utilized in bulk processes like polymerization .

Comparison with Other Benzoyl Chlorides

While direct data on ethoxy-substituted analogs (e.g., 2,6-diethoxybenzoyl chloride) are absent in the provided evidence, inferences can be drawn:

- Ethoxy vs. This could reduce hydrolysis rates but increase steric hindrance in reactions.

- Chloro vs. Alkoxy : Chloro-substituted benzoyl chlorides generally exhibit higher thermal stability and compatibility with harsh reaction conditions compared to alkoxy variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.